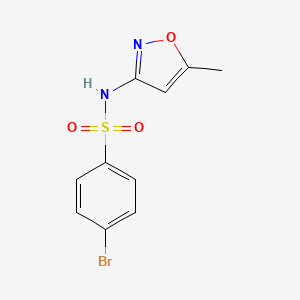

4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

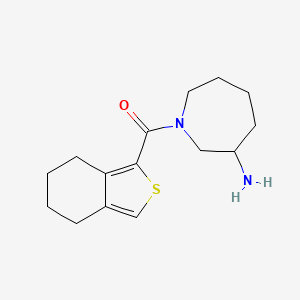

“4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H9BrN2O3S and a molecular weight of 317.16 . It is also known by the synonyms “4-Bromo-N-(5-methylisoxazol-3-yl)benzenesulfonamide” and "this compound" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide core with a bromine atom attached to the benzene ring and a 5-methyl-3-isoxazolyl group attached to the nitrogen atom of the sulfonamide group . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 317.16 . Additional properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another area of application is the inhibition of carbonic anhydrase I and II isoenzymes. Synthesized 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were found to have significant inhibitory effects on these enzymes, which are critical for physiological processes such as respiration and acid-base balance (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Antidiabetic Agent Development

Fluorinated pyrazoles and benzenesulfonylurea derivatives have been synthesized as potential hypoglycemic agents. These compounds show significant antidiabetic activity and favorable drug-like profiles, suggesting their utility as leads for future drug discovery studies (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Anti-Inflammatory and Antimicrobial Agents

Compounds synthesized from pyrazolyl benzenesulfonamide derivatives demonstrated superior anti-inflammatory activity and significant antimicrobial properties compared to traditional drugs. These findings suggest their potential in developing new therapeutic agents for treating inflammation and microbial infections (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Environmental Contaminant Analysis

Benzotriazole, benzothiazole, and benzenesulfonamide derivatives have been identified as ubiquitous emerging contaminants in various environments. Research into their occurrence and removal from wastewater and outdoor air particulate matter samples is crucial for assessing and mitigating their impact on human health and the environment (Reemtsma, Miehe, Duennbier, & Jekel, 2010), (Maceira, Marcé, & Borrull, 2018).

Mechanism of Action

Target of Action

The primary targets of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide are the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and survival.

Mode of Action

The compound interacts with its targets through molecular docking

Pharmacokinetics

It is known to be stable to air and moisture and soluble in dioxane, dmf, and dmso . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Action Environment

The action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, its stability to air and moisture suggests that it may be suitable for use in a variety of environments . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other molecules .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAPGWWOGQDTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349993 |

Source

|

| Record name | 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349614-44-4 |

Source

|

| Record name | 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)